

Methyl 3-isocyanatopropanoate chemical properties

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Compound of Interest

Compound Name: Methyl 3-isocyanatopropanoate

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An In-depth Technical Guide to the Chemical Properties of **Methyl 3-isocyanatopropanoate**
For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-isocyanatopropanoate is a bifunctional organic compound of significant interest in synthetic chemistry, serving as a versatile building block for the introduction of a carbomethoxyethyl group. Its reactivity is dominated by the electrophilic isocyanate moiety, making it a valuable reagent for the synthesis of a wide array of derivatives, including ureas, carbamates, and other heterocyclic systems. This technical guide provides a comprehensive overview of the core chemical properties of **methyl 3-isocyanatopropanoate**, including its physicochemical characteristics, reactivity profile, and a detailed, representative synthetic protocol. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis in the effective utilization of this compound.

Core Chemical Properties

Methyl 3-isocyanatopropanoate, with the chemical formula $C_5H_7NO_3$, is a colorless to pale yellow liquid.^[1] Due to a lack of extensive experimental data in publicly available literature, some physical properties are estimated based on structurally related compounds or computational models.

Physicochemical Data

The known and estimated physicochemical properties of **methyl 3-isocyanatopropanoate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₅ H ₇ NO ₃	PubChem[1]
Molecular Weight	129.11 g/mol	PubChem[1]
CAS Number	50835-77-3	PubChem[1]
Appearance	Colorless to pale yellow liquid	General Chemical Knowledge
Boiling Point	Not available	ChemSynthesis
Melting Point	Not available	ChemSynthesis
Density	Not available	ChemSynthesis
Refractive Index	Not available	ChemSynthesis

Note: The boiling point, melting point, density, and refractive index for **methyl 3-isocyanatopropanoate** are not readily available in the cited literature. For reference, the related compound methyl propionate (C₄H₈O₂) has a boiling point of 79.7 °C, a density of 0.915 g/cm³, and a refractive index of 1.377.

Spectroscopic Data

While specific spectra for **methyl 3-isocyanatopropanoate** are not widely published, the expected characteristic spectroscopic features can be predicted based on its functional groups:

- **Infrared (IR) Spectroscopy:** A strong, characteristic absorption band is expected in the region of 2250-2280 cm⁻¹ due to the N=C=O stretching of the isocyanate group. A strong carbonyl (C=O) stretch from the ester group would appear around 1740 cm⁻¹.
- **¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The proton NMR spectrum would be expected to show a triplet at approximately 3.6-3.8 ppm corresponding to the two protons adjacent to the isocyanate group, a triplet at around 2.6-2.8 ppm for the two protons adjacent

to the ester carbonyl group, and a singlet at approximately 3.7 ppm for the methyl ester protons.

- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would be expected to show a peak for the isocyanate carbon at around 120-125 ppm, the ester carbonyl carbon at approximately 170-175 ppm, the methoxy carbon around 52 ppm, and the two methylene carbons in the 30-40 ppm range.

Reactivity and Stability

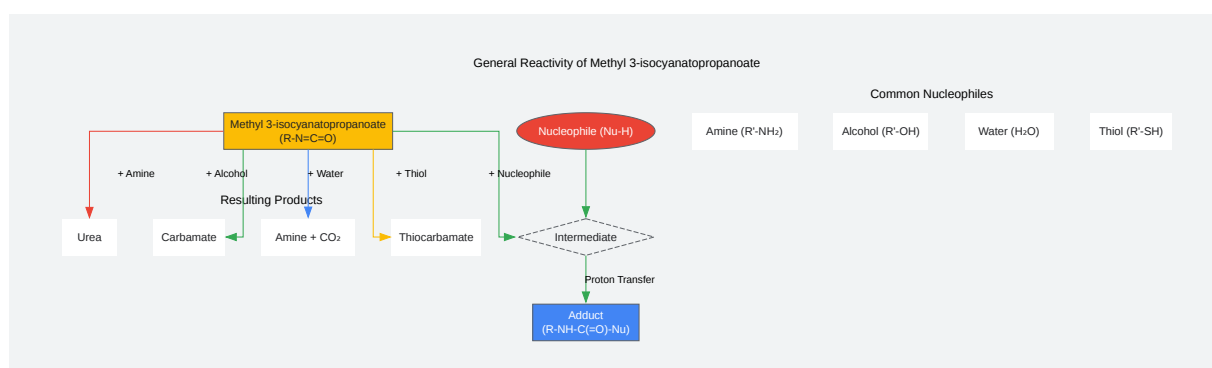
The reactivity of **methyl 3-isocyanatopropanoate** is primarily dictated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This functional group readily reacts with a wide range of nucleophiles.^[2]

General Reactivity with Nucleophiles

Isocyanates are susceptible to nucleophilic attack, leading to the formation of various stable adducts. The general order of reactivity for common nucleophiles with isocyanates is as follows:

Primary Amines > Secondary Amines > Alcohols > Water > Thiols^[3]

This reactivity makes **methyl 3-isocyanatopropanoate** a valuable reagent for the synthesis of substituted ureas (from amines), carbamates (from alcohols), and thiocarbamates (from thiols).



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Caption: General reaction scheme of **methyl 3-isocyanatopropanoate** with various nucleophiles.

Stability and Storage

Methyl 3-isocyanatopropanoate is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Contact with water will lead to its decomposition, forming an unstable carbamic acid which then decomposes to the corresponding amine and carbon dioxide. It is also incompatible with strong acids, strong bases, alcohols, and amines.

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of **methyl 3-isocyanatopropanoate**. This protocol is based on established methods for the synthesis of

similar isocyanates from their corresponding amino acid ester hydrochlorides.

Synthesis of Methyl 3-isocyanatopropanoate

This procedure describes the conversion of methyl 3-aminopropanoate hydrochloride to **methyl 3-isocyanatopropanoate** using triphosgene.

Materials:

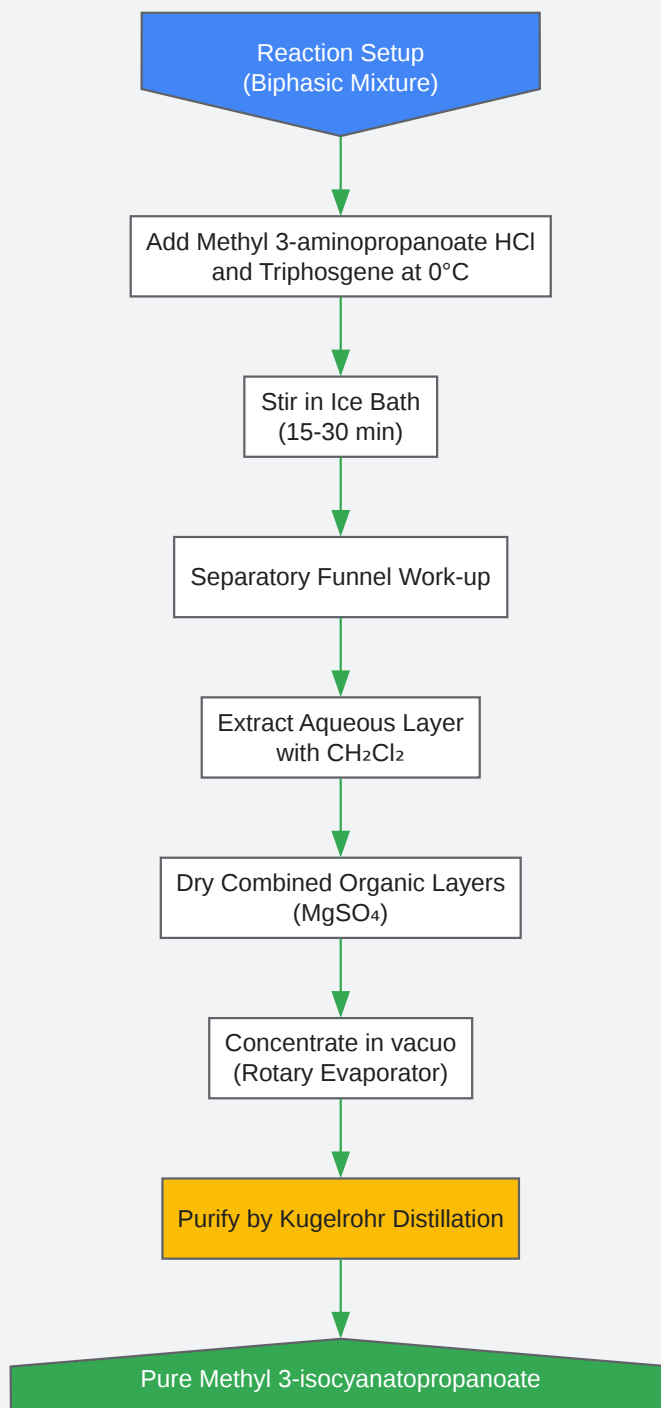
- Methyl 3-aminopropanoate hydrochloride
- Triphosgene
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Magnesium sulfate (MgSO_4), anhydrous
- Three-necked round-bottomed flask (250 mL)
- Mechanical stirrer
- Ice bath
- Separatory funnel (250 mL)
- Rotary evaporator
- Kugelrohr distillation apparatus (or similar short-path distillation setup)

Procedure:

- **Reaction Setup:** In a 250-mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 100 mL of dichloromethane and 100 mL of saturated aqueous sodium bicarbonate solution.
- **Addition of Starting Material:** To the biphasic mixture, add methyl 3-aminopropanoate hydrochloride (e.g., 25.5 mmol, 1.0 equivalent).

- Cooling: Cool the mixture in an ice bath with vigorous stirring.
- Addition of Phosgenating Agent: Carefully add triphosgene (e.g., 8.42 mmol, 0.33 equivalents) in a single portion to the cold, stirring mixture.
- Reaction: Continue stirring the reaction mixture in the ice bath for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, transfer the mixture to a 250-mL separatory funnel.
- Extraction: Separate the organic layer. Extract the aqueous layer with three 15-mL portions of dichloromethane.
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
- Purification: Purify the crude oil by Kugelrohr distillation under high vacuum to obtain pure **methyl 3-isocyanatopropanoate**.

Experimental Workflow for Synthesis and Purification

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Caption: A logical workflow for the synthesis and purification of **methyl 3-isocyanatopropanoate**.

Safety and Handling

Methyl 3-isocyanatopropanoate is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as a combustible liquid and may be harmful if swallowed or inhaled.[1] It can cause skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Applications in Drug Development and Research

Methyl 3-isocyanatopropanoate serves as a key intermediate in the synthesis of various compounds with potential biological activity. The isocyanate group allows for its conjugation to biomolecules or synthetic scaffolds, while the ester functionality can be further modified, for example, by hydrolysis to the corresponding carboxylic acid or by amidation. This dual reactivity makes it a valuable tool for the development of novel small molecules, peptidomimetics, and bioconjugates in drug discovery and development.

Conclusion

Methyl 3-isocyanatopropanoate is a reactive and versatile chemical intermediate with significant potential in organic synthesis. While a comprehensive dataset of its physical properties is not yet available, its reactivity is well-understood and analogous to other aliphatic isocyanates. The synthetic protocols and reactivity profiles outlined in this guide are intended to provide a solid foundation for its application in research and development. As with all reactive chemicals, appropriate safety precautions are paramount when handling this compound.

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References

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